N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
CAS No.: 1185098-39-8
Cat. No.: VC7222186
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185098-39-8 |
|---|---|
| Molecular Formula | C17H21N5O2S |
| Molecular Weight | 359.45 |
| IUPAC Name | 3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-prop-2-enylpropanamide |
| Standard InChI | InChI=1S/C17H21N5O2S/c1-4-8-18-14(23)6-5-13-19-20-17-21(10-11(2)3)16(24)15-12(22(13)17)7-9-25-15/h4,7,9,11H,1,5-6,8,10H2,2-3H3,(H,18,23) |
| Standard InChI Key | CNAFJNGIFYNTCN-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC=C |
Introduction
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, compounds of this class are typically synthesized using multistep processes involving:
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Formation of the core heterocyclic structure through cyclization reactions.
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Functionalization of the core with alkyl or allyl groups via substitution or addition reactions.
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Introduction of amide side chains using acylation techniques.
For example:
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Starting materials like thiophene derivatives and triazole precursors are often used.
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Cyclization is facilitated by reagents such as hydrazine hydrate or ammonium salts.
Potential Applications
Compounds containing thieno-triazolo-pyrimidine scaffolds have been widely studied for their pharmacological properties. The specific applications of N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e] triazolo[4,3-a]pyrimidin-1-yl)propanamide could include:
Biological Activity
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Anticancer Potential: Similar heterocyclic compounds have demonstrated cytotoxic activity against various cancer cell lines.
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Anti-inflammatory Properties: The fused triazolo-pyrimidine system has been implicated in inhibiting enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.
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Antimicrobial Activity: Triazole derivatives often exhibit antifungal and antibacterial effects due to their ability to disrupt microbial enzymes.
Drug Design
This compound could serve as a lead structure for designing drugs targeting kinases or enzymes associated with diseases like cancer or autoimmune disorders.
Analytical Characterization
To confirm the structure and purity of such compounds:
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NMR Spectroscopy:
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NMR and NMR would identify chemical shifts corresponding to allyl protons, amide protons, and aromatic carbons.
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Mass Spectrometry (MS):
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MS would provide the molecular ion peak confirming the molecular weight.
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Infrared Spectroscopy (IR):
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IR spectra would show characteristic peaks for amide () and alkene () functional groups.
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X-ray Crystallography:
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If available, crystallographic data would confirm the three-dimensional arrangement of atoms.
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Comparative Analysis with Related Compounds
Research Gaps
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Lack of detailed experimental data on this specific compound's biological activity.
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Limited information on its pharmacokinetics or toxicity profile.
Future Directions
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Conduct in vitro and in vivo studies to evaluate biological properties.
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Perform molecular docking studies to predict interactions with biological targets.
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Optimize the structure for improved efficacy and reduced toxicity.
This compound exemplifies the potential of heterocyclic chemistry in drug discovery and warrants further investigation into its pharmacological applications.
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